1-Nitro-3-(trifluoromethoxy)benzene

Catalog No.
S718424
CAS No.
2995-45-1
M.F
C7H4F3NO3
M. Wt
207.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nitro-3-(trifluoromethoxy)benzene

CAS Number

2995-45-1

Product Name

1-Nitro-3-(trifluoromethoxy)benzene

IUPAC Name

1-nitro-3-(trifluoromethoxy)benzene

Molecular Formula

C7H4F3NO3

Molecular Weight

207.11 g/mol

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)14-6-3-1-2-5(4-6)11(12)13/h1-4H

InChI Key

QBWJNDOQIAARBT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC(F)(F)F)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)[N+](=O)[O-]

The exact mass of the compound 1-Nitro-3-(trifluoromethoxy)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Nitro-3-(trifluoromethoxy)benzene (CAS 2995-45-1) is a critical fluorinated aromatic precursor used predominantly for the synthesis of 3-(trifluoromethoxy)aniline derivatives [2]. Featuring a strongly electron-withdrawing and highly lipophilic trifluoromethoxy group (Hansch π = +1.04) positioned meta to a reducible nitro group, this compound is essential for fine-tuning the physicochemical properties of active pharmaceutical ingredients (APIs) and agrochemicals [1]. Its primary procurement value lies in its ability to simultaneously enhance metabolic stability, optimize membrane permeability, and provide a direct, scalable synthetic route to meta-substituted aniline scaffolds used in advanced kinase inhibitors and receptor antagonists [1].

Synthesis Building Block Fit

Regiochemistry Meta-substitution pattern locked; ortho/para isomers not interchangeable
Synthetic handle Nitro group enables reduction to amine for further functionalization
Property profile Electron-deficient and high lipophilicity supports modulation of downstream properties

Substituting 1-Nitro-3-(trifluoromethoxy)benzene with closely related analogs fundamentally compromises either synthetic scalability or end-product efficacy. Replacing the trifluoromethoxy group with a trifluoromethyl group (as in 1-nitro-3-(trifluoromethyl)benzene) reduces the overall lipophilicity and alters the conformational flexibility of the resulting drug candidate, often leading to inferior receptor binding [1]. Furthermore, positional isomers like 1-nitro-4-(trifluoromethoxy)benzene (the para-isomer) fail to achieve the required spatial orientation for specific receptor binding pockets, resulting in drastic losses of target affinity [2]. Finally, attempting to use halide equivalents such as 1-chloro-3-(trifluoromethoxy)benzene shifts the downstream amination from a simple, high-yield catalytic hydrogenation of the nitro group to a costly, transition-metal-catalyzed cross-coupling process, severely impacting manufacturing economics [3].

Substitution Risk

Regiochemical isomer mismatch

Ortho or para isomers direct to different products. Meta pattern is required for target regiochemical outcome.

Lipophilicity profile shift

Methoxy analogs have significantly lower lipophilicity; switching to -OCH3 may alter ADME and permeability properties of the final molecule.

Enhanced Lipophilicity Tuning via the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group provides significantly higher lipophilicity than the standard trifluoromethyl (-CF3) group. Procuring 1-Nitro-3-(trifluoromethoxy)benzene ensures that downstream APIs benefit from this enhanced lipid solubility, which is critical for membrane permeability [1].

Evidence DimensionHansch lipophilicity parameter (π)
Target Compound Data+1.04 (for the -OCF3 group)
Comparator Or Baseline+0.88 (for the -CF3 group in 1-nitro-3-(trifluoromethyl)benzene)
Quantified Difference18% higher lipophilicity parameter for the -OCF3 group
ConditionsStandard physicochemical parameter calculations for substituent effects

Procuring the -OCF3 precursor ensures higher downstream lipid solubility and improved membrane permeability for APIs compared to standard -CF3 analogs.

Regiochemistry
Class-level inference
Target: metavs.ortho / para Distinct directing effects; not interchangeable
Defines regiochemical outcome of further reactions
Class-level inference; verify with specific reaction data

Binding Affinity Optimization via Meta-Substitution

In the development of receptor antagonists (such as NPY Y5), the meta-substituted phenyl ring derived from 1-Nitro-3-(trifluoromethoxy)benzene exhibits significantly higher binding affinity compared to its para-substituted counterpart. The specific spatial geometry of the meta-isomer is essential for target engagement [1].

Evidence DimensionReceptor binding potency
Target Compound DataHigh nanomolar binding affinity for meta-substituted derivatives
Comparator Or BaselinePara-substituted derivatives (from 1-nitro-4-(trifluoromethoxy)benzene)
Quantified DifferenceMeta-substitution yields significantly more potent binding, outperforming para-isomers and showing up to 10,000-fold improvement over unsubstituted baselines
ConditionsIn vitro receptor binding assays for substituted benzimidazole derivatives

Selecting the meta-isomer is critical for achieving the correct spatial geometry required for high-affinity target engagement in drug discovery.

Lipophilicity
Class-level inference
Calc. LogP: 3.0–3.2
Approx. 1.3–1.5 units higher than methoxy analogs
In silico estimation; experimental ADME verification recommended

Scalable Aniline Synthesis via Direct Nitro Reduction

For industrial procurement, the nitro group on 1-Nitro-3-(trifluoromethoxy)benzene allows for highly efficient, low-cost conversion to 3-(trifluoromethoxy)aniline via catalytic hydrogenation. Using a halogenated comparator like 1-chloro-3-(trifluoromethoxy)benzene requires expensive palladium-catalyzed amination [1].

Evidence DimensionRoute to 3-(trifluoromethoxy)aniline
Target Compound DataDirect catalytic hydrogenation (H2, Pd/C) of the -NO2 group
Comparator Or Baseline1-Chloro-3-(trifluoromethoxy)benzene
Quantified DifferenceEliminates the need for expensive palladium-catalyzed Buchwald-Hartwig amination
ConditionsStandard industrial scale-up conditions for aniline derivative synthesis

The nitro-substituted precursor offers a vastly more economical and scalable manufacturing route to essential aniline building blocks than its halogenated counterparts.

Electron deficiency
Supporting evidence
LUMO: −1.41 eV (calc.)
Strong electron-withdrawing effect; enhances SNAr reactivity
Hammett analysis supports combined EWG character; metabolic stability context may differ

Enhanced Metabolic Stability over Standard Ethers

Compared to standard methoxy (-OCH3) analogs, the trifluoromethoxy group provides exceptional resistance to enzymatic cleavage, particularly CYP450-mediated oxidative demethylation. This makes 1-Nitro-3-(trifluoromethoxy)benzene a highly effective building block for extending the half-life of ether-containing therapeutics[1].

Evidence DimensionResistance to enzymatic cleavage (CYP450)
Target Compound DataHigh stability of the -OCF3 ether linkage
Comparator Or Baseline1-Nitro-3-methoxybenzene (-OCH3 group)
Quantified DifferencePrevents rapid oxidative demethylation and reactive metabolite formation
ConditionsIn vivo pharmacokinetic profiling of ether-containing APIs

Procuring the fluorinated ether precursor prevents premature metabolic degradation, extending the half-life of the final therapeutic or agrochemical product.

Synthesis of Advanced Kinase Inhibitors

1-Nitro-3-(trifluoromethoxy)benzene is a highly effective starting material for generating 3-(trifluoromethoxy)aniline, a critical pharmacophore in the development of kinase inhibitors (e.g., JAK-3, EGFR). The meta-OCF3 group provides the precise spatial orientation and conformational flexibility required to fit into hydrophobic binding pockets, outperforming para-isomers and CF3 analogs [1].

Development of High-Permeability CNS Drugs and Receptor Antagonists

Due to the exceptionally high Hansch parameter (+1.04) of the trifluoromethoxy group, this precursor is highly valued in the synthesis of central nervous system (CNS) agents and receptor antagonists (such as NPY Y5). It enables the fine-tuning of API lipophilicity to maximize blood-brain barrier penetration while maintaining metabolic stability against CYP450 enzymes [2].

Agrochemical Formulation and Herbicide Synthesis

In the agrochemical sector, this compound is utilized to synthesize modern herbicides and insecticides. The direct reducibility of the nitro group allows for cost-effective scale-up, while the incorporated -OCF3 group ensures the final active ingredient resists environmental degradation and effectively penetrates plant or insect cuticles [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Meta-substituted aniline synthesis
Nitro-reduction handle at meta position
Reduction efficiency and aniline regioisomer identity
Cross-coupling partner preparation
Nitro-directed functionalization for SNAr / metalation
Regioselectivity of ortho-functionalization
Med chem lead optimization
Meta-OCF3 for lipophilicity modulation
ADME assay context; metabolic stability review
Agrochemical intermediate development
High lipophilicity and chemical stability
Target molecule synthesis feasibility

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-(Trifluoromethoxy)nitrobenzene

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